molecular formula C15H20ClNO2 B3025672 Tropacocaine hydrochloride CAS No. 637-23-0

Tropacocaine hydrochloride

Cat. No. B3025672
CAS RN: 637-23-0
M. Wt: 281.78 g/mol
InChI Key: MMAGCXHWOMQWKW-LIWIJTDLSA-N
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Description

Tropacocaine hydrochloride, also known as tropacaine, benzoylpseudotropine, pseudotropine benzoate, and descarbomethoxycocaine, is a cocaine-related alkaloid . It is found as an impurity in illicit preparations of cocaine .


Synthesis Analysis

Tropacocaine can be synthesized from tropine using the Mitsunobu reaction . Richard Wilstätter, a future Nobel laureate, synthesized tropacocaine with “keto-tropins” in Munich . This synthesis method made tropacocaine simpler to produce than cocaine .


Molecular Structure Analysis

The molecular formula of Tropacocaine hydrochloride is C15H19NO2 • HCl . The InChI code is InChI=1S/C15H19NO2.ClH/c1-16-12-7-8-13 (16)10-14 (9-12)18-15 (17)11-5-3-2-4-6-11;/h2-6,12-14H,7-10H2,1H3;1H/t12-,13+,14-; .


Physical And Chemical Properties Analysis

Tropacocaine hydrochloride is a crystalline solid . It has a molecular weight of 281.8 g/mol and a log P value of 2.607 . It is soluble in PBS (pH 7.2) at 10 mg/ml .

Scientific Research Applications

Cardiovascular Effects

Tropacocaine hydrochloride has been studied for its cardiovascular effects. A study on rabbits, both conscious and anesthetized, examined the impact of tropacocaine on the cardiovascular system. This research aimed to determine if these effects were mediated through the central nervous system, similar to cocaine. However, the study found no pressor effects, and the changes in renal nerve activity could not be directly linked to the depressor effects observed at higher doses of tropacocaine (Rhee, Lee, Lee, & Valentine, 1995).

Peripheral Vascular Effects

Another study explored the action of tropaphen, a hydrochloride of the tropine ester, on peripheral vessels. It was found to cause a reduction in resistance and dilation of the peripheral vessels, exhibiting significant adrenolytic activity. This action was more potent and lasted longer than that of regitin (phentolamine) and benzolin (tolazoline) (Mashkovskii & Gerchikov, 1964).

Inhibition of Synaptosomal Accumulation of Monoamines

Research on the inhibition of synaptosomal accumulation of monoamines by cocaine, tropacocaine, and amphetamine revealed genetic differences in sensitivity to monoamine uptake inhibition by these substances. This study, conducted on various inbred mouse strains, suggested that genetic behavioral differences to cocaine and amphetamine might involve complex neurotransmitter interactions (Bosy & Ruth, 1989).

Metabolic Studies

Tropatepine, a compound used against extrapyramidal syndrome induced by neuroleptic drugs, underwent metabolic studies. A high-performance liquid chromatographic method was developed for determining tropatepine and its metabolites in biological fluids. This method was applied to bile and urine samples in rats, providing insights into the metabolic processes of tropatepine, of which tropacocaine is a derivative (Arnoux, Placidi, Aubert, & Cano, 1986).

Binding to Human Serum Albumin

A study on the binding mechanism of triprolidine hydrochloride, a related compound, to human serum albumin used techniques like fluorescence spectroscopy and molecular docking. This research provided insights into the interactions between such compounds and human serum albumin, which is essential for understanding drug transport and metabolism in the human body (Yasmeen & Riyazuddeen, 2017).

Cholinergic Processes in the Rat Brain

Benzoyltropine and tropacocaine, contaminants of street cocaine, were studied for their effects on various cholinergic processes in the rat brain. This research showed that both compounds inhibited sodium-dependent choline uptake and acetylcholine synthesis, suggesting potential impacts on neurotransmitter systems (Meyer et al., 1990).

Safety And Hazards

Tropacocaine hydrochloride is fatal if swallowed or inhaled. It may cause drowsiness or dizziness and is suspected of damaging fertility or the unborn child . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use only outdoors or in a well-ventilated area .

Future Directions

The synthesis of Tropacocaine hydrochloride and its analogs provides a robust platform for future structure-activity relationship studies . The orientation of the C3 substituent may play a role in the psychoplastogenic effects of tropane alkaloids .

properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2.ClH/c1-16-12-7-8-13(16)10-14(9-12)18-15(17)11-5-3-2-4-6-11;/h2-6,12-14H,7-10H2,1H3;1H/t12-,13+,14?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAGCXHWOMQWKW-LIWIJTDLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tropacocaine hydrochloride

CAS RN

637-23-0
Record name Tropacocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tropacocaine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.256
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROPACOCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1WAX7S614
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
PG VI - jamanetwork.com
THE NEW GERMAN PHARMACOPEIA The new sixth edition of the German pharmacopeia became official, Jan. 1, 1927. Its green cover and heavy gold lettering are in marked contrast …
Number of citations: 0 jamanetwork.com
JA Lazarus, CJ Pick, AA Rosenthal - Annals of Surgery, 1933 - ncbi.nlm.nih.gov
… based on the use of tropacocaine hydrochloride in I,OOO cases … Tropacocaine hydrochloride was found by us to fulfill all of … found tropacocaine hydrochloride to be satisfactory and safe. …
Number of citations: 4 www.ncbi.nlm.nih.gov
D As, A CH - scholar.archive.org
… TROPACOCAINE HYDROCHLORIDE. … Tropacocaine hydrochloride, C8H14NO(C7H50).HCl … Tropacocaine hydrochloride is a local anesthetic, resembling cocaine very closely in its …
Number of citations: 4 scholar.archive.org
N Seiler, L Kamenikova, G Werner - Collection of Czechoslovak …, 1969 - cccc.uochb.cas.cz
… Nortropacocaine hydrochloride was obtained from tropacocaine hydrochloride by oxidation with potassium permanganate6 • Tropacocaine hydrochloride and benzoyJcholine chloride …
Number of citations: 6 cccc.uochb.cas.cz
N SAITO - Okayama Igakkai Zasshi (Journal of Okayama Medical …, 1958 - jstage.jst.go.jp
… , morphine hydrochloride, formic acid, lactic acid, emetine hydrochloride, irgapyrin, dibucaine hydrochloride, turpentine oil, chloroform, acetone, and tropacocaine hydrochloride. …
Number of citations: 1 www.jstage.jst.go.jp
AS Hyman - Journal of the American Medical Association, 1934 - jamanetwork.com
To the Editor:— My preliminary note on the use of spinal anesthesia in hypertension (The Journal, Oct. 28, 1933, p. 1410) has apparently served to arouse considerable interest in this …
Number of citations: 0 jamanetwork.com
HL Komiskey, DD Miller, JB LaPidus, PN Patil - Life sciences, 1977 - Elsevier
Compared to (+)- pseudo cocaine, (−)-cocaine was 20 times more potent in inhibiting uptake of 3 H-norepinephrine ( 3 HNE) by cortical synaptosomes and 66 times more potent with …
Number of citations: 54 www.sciencedirect.com
FW MARVIN - Journal of the American Medical Association, 1933 - jamanetwork.com
The ideal anesthetic is still being sought and the day is not far distant when, in my opinion it will be found. Spinal anesthesia, as with all science, is constantly changing and fortunately …
Number of citations: 7 jamanetwork.com
FW MARVIN - the British Medical Journal, 1933 - ncbi.nlm.nih.gov
… several drugs, of which I shall mention tropacocaine hydrochloride, stovaine, procaine hydrochloride and others. Tropacocaine hydrochloride has been used quite extensively in the past…
Number of citations: 0 www.ncbi.nlm.nih.gov
ML Tainter, AB Stockton… - Journal of the American …, 1933 - jamanetwork.com
We 1 have recently suggested that alpha-dinitrophenol (1-2-4) might have therapeutic value in conditions in which an increased metabolic rate would be beneficial. Study of its …
Number of citations: 140 jamanetwork.com

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